molecular formula C14H14O2 B3247606 [1,1'-Biphenyl]-2,3'-diyldimethanol CAS No. 1822846-27-4

[1,1'-Biphenyl]-2,3'-diyldimethanol

Cat. No.: B3247606
CAS No.: 1822846-27-4
M. Wt: 214.26 g/mol
InChI Key: AVLNUEIJABTIDH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,3’-diyldimethanol is an organic compound consisting of two benzene rings connected by a single bond, with hydroxymethyl groups attached at the 2 and 3’ positions. This compound is part of the biphenyl family, known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of hydroxymethyl groups enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’-diyldimethanol typically involves the functionalization of biphenyl derivatives. One common method is the reduction of [1,1’-Biphenyl]-2,3’-dicarboxaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’-diyldimethanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors and catalytic hydrogenation are also explored for scalable production.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2,3’-diyldimethanol can undergo oxidation to form [1,1’-Biphenyl]-2,3’-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form [1,1’-Biphenyl]-2,3’-diol using strong reducing agents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents in acidic or basic media.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation under inert atmosphere.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products:

    Oxidation: [1,1’-Biphenyl]-2,3’-dicarboxylic acid.

    Reduction: [1,1’-Biphenyl]-2,3’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

[1,1’-Biphenyl]-2,3’-diyldimethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,3’-diyldimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to various biochemical effects.

Comparison with Similar Compounds

    Biphenyl: Lacks the hydroxymethyl groups, making it less reactive.

    [1,1’-Biphenyl]-2,2’-diyldimethanol: Similar structure but different positioning of hydroxymethyl groups, affecting its reactivity and applications.

    [1,1’-Biphenyl]-4,4’-diyldimethanol: Another isomer with hydroxymethyl groups at different positions, leading to distinct chemical properties.

Uniqueness: [1,1’-Biphenyl]-2,3’-diyldimethanol’s unique positioning of hydroxymethyl groups at the 2 and 3’ positions provides specific reactivity and functionalization potential, distinguishing it from other biphenyl derivatives. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

[3-[2-(hydroxymethyl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLNUEIJABTIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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